2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile
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Description
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75. The purity is usually 95%.
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Scientific Research Applications
Structural and Optical Properties
Studies on similar oxazole derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have revealed significant insights into their structural and optical characteristics. These compounds, in their thin film forms, exhibit polycrystalline structures with nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties, determined through spectrophotometer measurements, reveal absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, suggesting potential applications in photovoltaic devices and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Applications
Synthetic chemistry research has utilized similar structures for the creation of new compounds with potential applications in materials science, pharmaceuticals, and as intermediates for further chemical transformations. For instance, the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles through reactions involving chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide with dimethylamine showcases the versatility of oxazole derivatives in producing compounds with specific functional groups, indicating the broad synthetic utility of such structures (Shablykin, Volosheniuk, & Brovarets, 2018).
Photovoltaic Applications
Research into the photovoltaic properties of oxazole and quinoline derivatives, similar to the compound , has shown promising results for their use in fabricating organic-inorganic photodiode devices. These studies involve assessing the electrical properties and photovoltaic performance under illumination, suggesting their potential applications in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-5-3-4-6-11(10)15/h3-6,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQDZBCTVIYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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